

# Commercial Suppliers and Technical Guide for Upadacitinib-15N,d2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Upadacitinib-15N,d2**

Cat. No.: **B12366858**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical applications of **Upadacitinib-15N,d2**, a stable isotope-labeled internal standard for the selective Janus kinase 1 (JAK1) inhibitor, Upadacitinib. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioanalytical studies.

## Introduction to Upadacitinib and its Labeled Analog

Upadacitinib is a potent and selective JAK1 inhibitor that has been approved for the treatment of several autoimmune and inflammatory diseases. By targeting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines involved in the pathogenesis of these conditions.<sup>[1]</sup> **Upadacitinib-15N,d2** is a stable isotope-labeled version of Upadacitinib, which serves as an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of stable isotopes provides a mass shift that allows for clear differentiation from the unlabeled analyte, ensuring accurate and precise quantification in complex biological matrices.

## Commercial Suppliers of Upadacitinib-15N,d2

A number of chemical suppliers offer **Upadacitinib-15N,d2** for research and development purposes. While specific product details such as purity and isotopic enrichment may vary by batch and supplier, the following companies are recognized commercial sources. It is strongly

recommended to request a Certificate of Analysis (CoA) from the supplier to obtain batch-specific quantitative data.

| Supplier              | Website          | Product Information                                                                                                                     |
|-----------------------|------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Selleck Chemicals     | --INVALID-LINK-- | Offers Upadacitinib and related compounds.                                                                                              |
| MedChemExpress        | --INVALID-LINK-- | Provides a Certificate of Analysis with purity data for their products. <a href="#">[2]</a>                                             |
| Simson Pharma Limited | --INVALID-LINK-- | Lists Upadacitinib-15N,d2 and states that a Certificate of Analysis accompanies their products. <a href="#">[3]</a> <a href="#">[4]</a> |
| Pharmaffiliates       | --INVALID-LINK-- | Provides the molecular formula and weight for Upadacitinib-15N,d2. <a href="#">[5]</a>                                                  |
| CymitQuimica          | --INVALID-LINK-- | Lists various quantities of Upadacitinib-15N,d2 for sale.                                                                               |
| Clinivex              | --INVALID-LINK-- | A supplier of various research chemicals, including Upadacitinib-15N,d2.                                                                |
| LGC Standards         | --INVALID-LINK-- | A provider of reference materials, listing Upadacitinib-D2,15N.                                                                         |

## Mechanism of Action: The JAK-STAT Signaling Pathway

Upadacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, with a particular selectivity for JAK1. JAKs are intracellular tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines and growth factors that are central to immune function and inflammation.

The binding of a cytokine to its receptor on the cell surface initiates a cascade of events within the JAK-STAT signaling pathway. This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory responses. By inhibiting JAK1, Upadacitinib effectively blocks this signaling cascade, leading to a reduction in the production of inflammatory mediators.

Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.



[Click to download full resolution via product page](#)

Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of Upadacitinib.

## Experimental Protocols: Bioanalytical Quantification of Upadacitinib using Upadacitinib-15N,d2 as an Internal Standard

The primary application of **Upadacitinib-15N,d2** is as an internal standard (IS) for the quantification of Upadacitinib in biological samples by LC-MS/MS. The following is a representative protocol adapted from published methods for the analysis of Upadacitinib in plasma.

### Sample Preparation (Protein Precipitation)

- To 100  $\mu$ L of plasma sample in a microcentrifuge tube, add 20  $\mu$ L of **Upadacitinib-15N,d2** internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
- Vortex for 30 seconds.
- Add 400  $\mu$ L of acetonitrile (or another suitable organic solvent) to precipitate proteins.
- Vortex vigorously for 2 minutes.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

## Liquid Chromatography (LC) Conditions

- Column: A C18 reversed-phase column is commonly used (e.g., Waters Acuity UPLC BEH C18, 2.1 mm  $\times$  50 mm, 1.7  $\mu$ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A gradient elution is typically employed to ensure good separation. An example gradient could be:
  - 0-0.5 min: 10% B
  - 0.5-2.5 min: 10-90% B
  - 2.5-3.0 min: 90% B

## Chromatography Conditions

- 3.0-3.1 min: 90-10% B
- 3.1-4.0 min: 10% B
- Injection Volume: 5  $\mu$ L.

## Mass Spectrometry (MS) Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Upadacitinib: m/z 381.2  $\rightarrow$  256.1 (quantifier), m/z 381.2  $\rightarrow$  134.1 (qualifier).
  - **Upadacitinib-15N,d2 (IS):** m/z 384.2  $\rightarrow$  259.1 (quantifier).
  - Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed. It is crucial to optimize these transitions on the specific mass spectrometer being used.

The workflow for a typical bioanalytical method using an internal standard is depicted below.



[Click to download full resolution via product page](#)

Caption: A typical workflow for a bioanalytical assay using an internal standard.

## Conclusion

**Upadacitinib-15N,d2** is an essential tool for the accurate and precise quantification of Upadacitinib in preclinical and clinical research. This technical guide provides a summary of commercial suppliers, the mechanism of action of Upadacitinib, and a representative bioanalytical protocol for its quantification. Researchers should always obtain a Certificate of Analysis from their chosen supplier for detailed quantitative information and validate all analytical methods according to regulatory guidelines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Upadacitinib-15N,D2 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. Upadacitinib-15N,D2 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Upadacitinib-15N,d2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12366858#commercial-suppliers-of-upadacitinib-15n-d2>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)